endo-BCN-PEG4-t-butyl ester
Overview
Description
The compound “endo-BCN-PEG4-t-butyl ester” is a PEG derivative that contains a BCN group and a t-butyl protected carboxyl group . The BCN group can react with azide-tagged biomolecules . The protected carboxyl group (COOH) prevents self-coupling or polymerization under standard acid/amine or acid/hydroxyl coupling conditions . The hydrophilic PEG spacer increases solubility in aqueous media .
Molecular Structure Analysis
The molecular formula of “this compound” is C26H43NO8 . The molecular weight is 497.62 g/mol .Chemical Reactions Analysis
The BCN group in “this compound” can react with azide-tagged molecules . The protected carboxyl group (COOH) prevents self-coupling or polymerization under standard acid/amine or acid/hydroxyl coupling conditions .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 497.62 g/mol . The molecular formula is C26H43NO8 .Scientific Research Applications
PEG Conjugates in Medicine : A study by Smith et al. (2013) utilized t-butyl esters of α4 integrin inhibitors linked to a branched PEG for potent α4 integrin inhibition. This compound showed sustained levels and bioactivity in vivo after subcutaneous administration in rats.
Materials for Energy Storage : In the field of energy storage, Cai et al. (2019) developed a quasi-solid-state copolymer electrolyte using butyl acrylate with ester groups for lithium-sulfur batteries. The ester groups significantly enhanced the chemical capture for lithium polysulfides, improving the battery's performance.
Catalysis and Electronics : Jin et al. (2014) synthesized crumpled BCN nanosheets using urea, boric acid, and polyethylene glycol (PEG) as precursors. These materials, with tunable B and N bond structures, are useful in catalysis and electronic devices.
Antimicrobial and Bactericidal Activities : The study by Miyazawa & Hashimoto (2002) synthesized alkyl esters of 2-endo-hydroxy-1,8-cineole, including tert-butyl acetate, and examined their antimicrobial and bactericidal activities, with promising results against various bacteria.
Nanomedicine : Research by Bobbala et al. (2020) utilized bicontinuous nanospheres (BCNs) assembled from poly(ethylene glycol)-block-poly(propylene sulfide) for controlled drug delivery. These BCNs showed potential for on-demand cytosolic delivery and controlled cytotoxicity.
Biodegradable Polymers : Guan et al. (2004) synthesized biodegradable poly(ether ester urethane)urea elastomers using poly(ether ester) triblock copolymers, showing promise for biomedical applications due to their mechanical properties and cytocompatibility.
Mechanism of Action
Safety and Hazards
Biochemical Analysis
Biochemical Properties
The BCN group in endo-BCN-PEG4-t-butyl ester can react with azide-tagged biomolecules . This property allows it to interact with a variety of enzymes, proteins, and other biomolecules in biochemical reactions. The nature of these interactions is largely dependent on the specific azide-tagged molecules involved.
Molecular Mechanism
The molecular mechanism of action of this compound involves its BCN group reacting with azide-tagged biomolecules . This can lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level.
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43NO8/c1-26(2,3)35-24(28)10-12-30-14-16-32-18-19-33-17-15-31-13-11-27-25(29)34-20-23-21-8-6-4-5-7-9-22(21)23/h21-23H,6-20H2,1-3H3,(H,27,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCLHAMNOSOPKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCNC(=O)OCC1C2C1CCC#CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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